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Compound of Interest

Compound Name: DBCO-PEG1-OH

Cat. No.: B15609302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) spectral data for the widely used click

chemistry reagent, DBCO-PEG1-OH. The information herein is essential for the

characterization and quality control of this reagent in research and drug development

applications.

Core Data Presentation
The following tables summarize the anticipated quantitative data for DBCO-PEG1-OH, derived

from spectral information of closely related analogs and theoretical calculations.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.50 - 7.25 Multiplet 8H
Aromatic Protons

(DBCO)

~3.65 Triplet 2H -CH₂-CH₂-OH

~3.60 Triplet 2H -CH₂-CH₂-OH

~3.55 Triplet 2H -N-CH₂-CH₂-O-

~3.40 Triplet 2H -N-CH₂-CH₂-O-

~2.50 Triplet 2H -CO-CH₂-CH₂-CO-

~2.35 Triplet 2H -CO-CH₂-CH₂-CO-

~2.00 Singlet (broad) 1H -OH

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and

instrument used.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~172 Carbonyl Carbon (C=O)

~150 - 120 Aromatic Carbons (DBCO)

~110, ~108 Alkyne Carbons (DBCO)

~72 -CH₂-OH

~70 -O-CH₂-

~61 -CH₂-OH

~55 Propargylic Carbons (DBCO)

~40 -N-CH₂-

~35 -CO-CH₂-
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Table 3: High-Resolution Mass Spectrometry Data
Parameter Value

Molecular Formula C₂₃H₂₄N₂O₄

Exact Mass 392.1736 g/mol

[M+H]⁺ 393.1809 m/z

[M+Na]⁺ 415.1628 m/z

[M+K]⁺ 431.1368 m/z

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

based on standard practices for the analysis of PEGylated and DBCO-containing molecules.[1]

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of DBCO-PEG1-OH in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may affect the

chemical shifts. Add a small amount of a reference standard, such as tetramethylsilane

(TMS), if not already present in the solvent.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each

unique carbon atom.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

to the reference standard (TMS at 0 ppm).

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of DBCO-PEG1-OH (e.g., 1 mg/mL) in a

suitable solvent compatible with the ionization source, such as acetonitrile or methanol, often

with a small amount of formic acid to promote protonation.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight

(TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC).

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other

adducted ions (e.g., [M+Na]⁺, [M+K]⁺).

Set the mass range to adequately cover the expected mass-to-charge (m/z) ratio of the

analyte.

Data Analysis: Process the acquired spectrum to determine the accurate mass of the

molecular ions. Compare the experimentally measured exact mass to the theoretically

calculated mass to confirm the elemental composition.

Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the

characterization of DBCO-PEG1-OH.
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Workflow for DBCO-PEG1-OH Characterization

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Chemical Synthesis of
DBCO-PEG1-OH

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H and ¹³C)

Characterize Structure

Mass Spectrometry
(HRMS)

Confirm Mass

Structure ConfirmationPurity Assessment

Click to download full resolution via product page

Workflow for the characterization of DBCO-PEG1-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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